molecular formula C8H20N+ B1195904 Tetraethylammonium CAS No. 66-40-0

Tetraethylammonium

Cat. No.: B1195904
CAS No.: 66-40-0
M. Wt: 130.25 g/mol
InChI Key: CBXCPBUEXACCNR-UHFFFAOYSA-N
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Description

Tetraethylammonium is a quaternary ammonium cation with the chemical formula C8H20N+ . It consists of four ethyl groups attached to a central nitrogen atom. This compound is commonly used in research laboratories to prepare lipophilic salts of inorganic anions and is known for its ability to block potassium channels .

Synthetic Routes and Reaction Conditions:

    Halide Salt Preparation: The halide salt of this compound can be prepared by reacting triethylamine with an ethyl halide.

    Salt Metathesis Reactions: Most this compound salts are synthesized through salt metathesis reactions.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Ethyl Halides: Used in the preparation of this compound halides.

    Sodium Perchlorate: Used in the synthesis of this compound perchlorate.

Major Products:

Comparison with Similar Compounds

Uniqueness:

This compound stands out due to its unique balance of lipophilicity and crystallization properties, making it a valuable compound in various scientific and industrial applications.

Properties

Tetraethylammonium's mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors.

CAS No.

66-40-0

Molecular Formula

C8H20N+

Molecular Weight

130.25 g/mol

IUPAC Name

tetraethylazanium

InChI

InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1

InChI Key

CBXCPBUEXACCNR-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)CC

Canonical SMILES

CC[N+](CC)(CC)CC

melting_point

360 °C or 680 °F

66-40-0
1185-59-7
17083-85-1

Pictograms

Flammable; Corrosive; Irritant

Related CAS

56-34-8 (chloride)
68-05-3 (iodide)
71-91-0 (bromide)
77-98-5 (hydroxide)

solubility

Soluble in water.

Synonyms

Bromide, Tetraethylammonium
Chloride, Tetraethylammonium
Hydroxide, Tetraethylammonium
Iodide, Tetraethylammonium
Ion, Tetraethylammonium
Tetraethylammonium
Tetraethylammonium Bromide
Tetraethylammonium Chloride
Tetraethylammonium Hydroxide
Tetraethylammonium Iodide
Tetraethylammonium Ion

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium
Reactant of Route 2
Tetraethylammonium
Reactant of Route 3
Tetraethylammonium
Reactant of Route 4
Tetraethylammonium

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